(S)-3-(4-Chlorophenoxy)butanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11ClO3 |
|---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
(3S)-3-(4-chlorophenoxy)butanoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
RSXQVYRBRCBEOM-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)O)OC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(CC(=O)O)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Historical Context of Phenoxyalkanoic Acid Analogues in Chemical Biology
The story of phenoxyalkanoic acid analogues is deeply rooted in the development of synthetic plant growth regulators. In the 1940s, a groundbreaking discovery revealed that certain phenoxyacetic acids could mimic the action of natural plant hormones known as auxins, but with much greater potency and stability. sigmaaldrich.commdpi.com This led to the development of the first selective herbicides, such as (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D), which were introduced commercially in the mid-1940s. nih.gov These compounds proved revolutionary in agriculture, enabling the selective control of broadleaf weeds in cereal crops. nih.gov
The mechanism of action of these early phenoxyacetic acid herbicides involves the disruption of normal plant growth processes. At high concentrations, they induce uncontrolled and disorganized cell division and elongation, ultimately leading to the death of susceptible plants. sigmaaldrich.com This discovery spurred extensive research into the structure-activity relationships of phenoxyalkanoic acids, with scientists synthesizing and testing a vast number of analogues to optimize their herbicidal efficacy and selectivity. This foundational work in chemical biology not only transformed agricultural practices but also provided valuable tools for studying plant hormone signaling pathways.
Significance of Chirality in Butanoic Acid Derivatives
The introduction of a methyl group to the alpha-position of the carboxylic acid in phenoxyacetic acids, creating phenoxypropionic acids, introduced a chiral center into these molecules. This seemingly small structural change had profound implications for their biological activity. It was discovered that the herbicidal efficacy of these chiral analogues resided almost exclusively in one of the two enantiomers. For instance, in the case of dichlorprop (B359615) and mecoprop (B166265), the (R)-enantiomer is responsible for the herbicidal activity, while the (S)-enantiomer is largely inactive. nih.govnih.gov
This enantioselectivity is a direct consequence of the three-dimensional nature of biological receptors. The specific spatial arrangement of atoms in the (R)-enantiomer allows it to bind effectively to its target proteins in the plant, initiating the cascade of events that leads to herbicidal action. The (S)-enantiomer, being a mirror image, does not fit into the binding site in the same way and is therefore unable to elicit the same biological response. nih.gov This principle of stereospecificity is a fundamental concept in pharmacology and toxicology, as the different enantiomers of a chiral compound can have vastly different, and sometimes even opposing, biological effects. nih.govmalariaworld.orgunimi.it The recognition of the importance of chirality in phenoxyalkanoic acids led to the development of enantiomerically pure herbicides, which offer the advantage of reducing the environmental load of inactive chemicals. nih.gov
Research Landscape of S 3 4 Chlorophenoxy Butanoic Acid and Its Structural Congeners
Derivatization at the Carboxylic Acid Moiety
The carboxylic acid group is the most chemically reactive site on the this compound molecule, making it a primary target for synthetic modification. Esterification and amidation are fundamental reactions employed to alter the polarity, lipophilicity, and biological interaction potential of the parent molecule.
Esterification Processes and Nucleophilic Attack Investigations
Ester derivatives of this compound are commonly synthesized through acid-catalyzed esterification, a process that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction, known as Fischer-Speier esterification, is a reversible process where the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon of the butanoic acid.
The general mechanism involves:
Protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.
Nucleophilic attack by the alcohol's oxygen atom on the activated carbonyl carbon, leading to a tetrahedral intermediate.
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of a water molecule to form a protonated ester.
Deprotonation to yield the final ester product and regenerate the acid catalyst.
To drive the equilibrium towards the product side, an excess of the alcohol is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation. A variety of alcohols, from simple alkanols to more complex polyols and phenols, can be employed to generate a diverse library of ester derivatives.
Alternative esterification methods can also be applied, such as the Yamaguchi esterification, which is particularly useful for sterically hindered alcohols. This method involves the use of 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride, which is then reacted with the alcohol in the presence of a stoichiometric amount of 4-dimethylaminopyridine (B28879) (DMAP).
Table 1: Common Esterification Reagents and Conditions
| Method | Reagents | Typical Conditions |
|---|---|---|
| Fischer-Speier | Alcohol, H₂SO₄ (catalytic) | Heat, often with water removal |
| Yamaguchi | Alcohol, 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Room temperature to mild heat |
Amidation and Anilide Formation for Structural Exploration
The synthesis of amides and anilides from this compound represents another crucial pathway for structural modification. These reactions involve coupling the carboxylic acid with a primary or secondary amine or aniline. Due to the lower nucleophilicity of amines compared to alkoxides, the carboxylic acid typically requires activation.
Commonly used coupling agents activate the carboxyl group by converting the hydroxyl into a better leaving group, thereby facilitating nucleophilic attack by the amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed. The process generally involves the formation of a highly reactive O-acylisourea intermediate, which then readily reacts with the amine to form the amide bond. The byproducts, dicyclohexylurea (DCU) or the water-soluble urea (B33335) derivative from EDC, can be removed from the reaction mixture. To improve reaction rates and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included.
Anilides, a specific class of amides, are formed using substituted or unsubstituted anilines as the amine component. The synthesis of anilides can provide insight into the electronic and steric requirements for molecular recognition in various biological systems. The reaction conditions for amidation are generally mild, which helps in preserving the stereochemical integrity of the chiral center at the C3 position of the butanoic acid chain.
Table 2: Selected Amide Coupling Reagents
| Reagent | Full Name | Byproduct | Key Features |
|---|---|---|---|
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Easy workup |
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble byproduct, removed by filtration |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea | High efficiency, low racemization |
Synthesis of Heterocyclic Analogues Incorporating the this compound Scaffold
Integrating the this compound framework into heterocyclic systems is a powerful strategy for creating novel chemical entities with potentially unique properties. This can be achieved through intramolecular cyclization reactions or by using the carboxylic acid as a handle to append various heterocyclic moieties.
Formation of Benzoxepin Derivatives
Benzoxepins are seven-membered heterocyclic compounds containing an oxygen atom fused to a benzene (B151609) ring. The synthesis of a benzoxepinone derivative from this compound can be envisioned through an intramolecular Friedel-Crafts acylation. This reaction would involve the cyclization of the butanoic acid chain onto the chlorophenoxy aromatic ring.
The synthetic sequence would typically start with the conversion of the carboxylic acid to a more reactive acyl halide, most commonly an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting (S)-3-(4-Chlorophenoxy)butanoyl chloride can then undergo intramolecular cyclization in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). The electrophilic acylium ion generated in situ would attack the aromatic ring, preferentially at the ortho position to the phenoxy ether linkage, to form the seven-membered ring. This cyclization would yield a chiral benzoxepinone, with the stereocenter from the parent butanoic acid retained. The regioselectivity of the cyclization is directed by the activating effect of the ether oxygen on the aromatic ring.
Integration into Heteroaryl Butanoic Acid Frameworks (e.g., Tetrazole, Oxadiazole)
The carboxylic acid functional group of this compound is a key synthon for the construction of various five-membered heteroaryl rings, such as tetrazoles and oxadiazoles. These heterocycles are often considered as bioisosteres of the carboxylic acid group, meaning they have similar physical and chemical properties that can lead to comparable biological activity, often with improved metabolic stability or cell permeability.
Oxadiazole Synthesis: 1,3,4-Oxadiazoles can be synthesized from the carboxylic acid by a multi-step, one-pot procedure. First, the carboxylic acid is reacted with a hydrazine (B178648) derivative, such as hydrazine hydrate, to form an acylhydrazide. This intermediate is then subjected to a dehydrative cyclization reaction to form the oxadiazole ring. Various reagents can effect this cyclization, including phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or triphenylphosphine (B44618) in the presence of a halogenating agent. researchgate.netwikipedia.orgbyjus.com
Tetrazole Synthesis: The synthesis of a tetrazole ring from a carboxylic acid derivative typically involves its conversion to a nitrile, followed by a [2+3] cycloaddition with an azide (B81097) source. For instance, the amide of this compound can be dehydrated to the corresponding nitrile. The nitrile then reacts with sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt like ammonium chloride, to form the tetrazole ring. masterorganicchemistry.comresearchgate.net This transformation effectively replaces the carboxylic acid group with a tetrazole moiety, significantly altering the electronic and steric profile of the molecule.
Intramolecular Interactions and Their Influence on Chemical Behavior
The conformational flexibility of the butanoic acid chain and its spatial relationship with the 4-chlorophenoxy group are influenced by non-covalent intramolecular interactions. A key interaction that can dictate the preferred conformation is intramolecular hydrogen bonding.
In this compound, a hydrogen bond can potentially form between the acidic proton of the carboxylic acid and the ether oxygen atom of the phenoxy group. The formation of this hydrogen bond would lead to a pseudo-cyclic conformation. The stability of such a conformation depends on a delicate balance between the strength of the hydrogen bond and the steric strain introduced by the ring-like structure. mdpi.com
The existence and strength of this intramolecular hydrogen bond can influence the molecule's chemical properties. For example:
Acidity: A strong intramolecular hydrogen bond can stabilize the neutral acid form, thereby decreasing its acidity (increasing the pKa) compared to an analogue where such an interaction is not possible.
Reactivity: The preferred conformation can affect the accessibility of the carboxylic acid group to reagents. If the carboxyl group is engaged in a hydrogen bond, its reactivity towards nucleophiles or activating agents might be altered.
Spectroscopic Properties: The presence of an intramolecular hydrogen bond can be investigated using spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. In IR spectroscopy, such bonding typically leads to a broadening and a shift to lower frequency of the O-H stretching vibration.
Computational modeling and conformational analysis are valuable tools to predict the most stable conformers and to quantify the energetic favorability of the intramolecularly hydrogen-bonded state versus more extended, open conformations. These studies help to rationalize the observed chemical behavior and to design derivatives with specific three-dimensional structures.
Biological Mechanisms and Biochemical Interactions of Phenoxyalkanoic Acid Analogues
Plant Physiological Mechanisms and Auxin Mimicry
Phenoxyalkanoic acid analogues, including (S)-3-(4-Chlorophenoxy)butanoic acid, are recognized for their ability to mimic the natural plant hormone indole-3-acetic acid (IAA). nih.govpressbooks.pub This mimicry allows them to function as synthetic auxins, which can regulate plant growth at low concentrations but act as herbicides at higher doses. pressbooks.pub Their herbicidal action is particularly effective against broadleaf weeds in cereal crops. pressbooks.pubhracglobal.com
Interference with Endogenous Auxin Signaling Pathways
The primary mechanism of action for phenoxyalkanoic acid analogues involves the disruption of normal auxin signaling pathways. nih.gov In plants, the perception of auxin is mediated by a co-receptor system composed of TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors. nih.govnih.gov
At low auxin concentrations, Aux/IAA proteins bind to AUXIN RESPONSE FACTOR (ARF) transcription factors, repressing the expression of auxin-responsive genes. nih.gov When auxin is present, it acts as a molecular "glue," promoting the interaction between TIR1/AFB and Aux/IAA proteins. nih.govnih.gov This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. nih.gov The degradation of Aux/IAA proteins liberates ARFs, allowing them to activate or repress the transcription of target genes, thereby initiating a physiological response. nih.govmdpi.com
Synthetic auxins like phenoxyalkanoic acids exploit this natural pathway. They bind to the TIR1/AFB co-receptors, inducing the degradation of Aux/IAA repressors and leading to a continuous and uncontrolled activation of auxin-responsive genes. nih.gov This sustained signaling cascade overwhelms the plant's normal regulatory mechanisms, resulting in epinastic growth, tissue damage, and ultimately, plant death. Research has shown that the R-enantiomer of some phenoxyalkanoic acids, such as dichlorprop (B359615) and mecoprop (B166265), exhibits a stronger binding affinity for the TIR1-IAA7 co-receptor complex compared to the S-enantiomer. nih.gov This preferential binding, along with greater absorption and translocation to the nucleus, contributes to the enantioselectivity of their herbicidal activity. nih.gov
Modulation of Auxin-Responsive Gene Expression
The binding of phenoxyalkanoic acid analogues to the auxin co-receptor complex directly modulates the expression of a wide array of auxin-responsive genes. nih.gov These genes are characterized by the presence of auxin response elements (AuxREs) in their promoter regions, to which ARF transcription factors bind. nih.gov The family of auxin-responsive genes is extensive and includes the Aux/IAA genes themselves, the GH3 genes (which encode enzymes that conjugate amino acids to auxin), and Small Auxin Up RNA (SAUR) genes, among others. nih.govresearchgate.net
Exposure to synthetic auxins leads to a rapid and significant change in the expression levels of these genes. researchgate.net For instance, studies on various auxin analogues have demonstrated the induced expression of genes like IAA1, IAA2, IAA19, GH3.3, and ACS4. nih.govresearchgate.net This uncontrolled gene expression leads to a variety of physiological disruptions, including altered cell division, elongation, and differentiation, which manifest as the typical symptoms of herbicide injury. pressbooks.pub The specific set of genes affected and the magnitude of their expression changes can depend on the specific chemical structure of the synthetic auxin, the plant species, and the tissue type. mdpi.comnih.gov
Impact on Plant Growth Regulation via β-Oxidation Hypothesis
The β-oxidation hypothesis is particularly relevant for phenoxyalkanoic acids with side chains longer than the acetic acid moiety of compounds like 2,4-D. This metabolic pathway, primarily known for breaking down fatty acids in plants, can also process certain xenobiotics. nih.gov According to this hypothesis, phenoxyalkanoic acids with longer side chains, such as phenoxybutyric acids, are not herbicidally active themselves but are converted into active forms within susceptible plants through the β-oxidation pathway. nih.gov
This process involves the sequential removal of two-carbon units from the carboxylic acid side chain. nih.gov For a compound like 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), β-oxidation would convert it to the herbicidally active 2-methyl-4-chlorophenoxyacetic acid (MCPA). nih.gov This bioactivation is a key factor in the selectivity of these herbicides. Plants that lack the necessary enzymes or have very low rates of β-oxidation are tolerant, as they cannot convert the pro-herbicide into its active form. Conversely, susceptible weed species readily perform this conversion, leading to the accumulation of the active herbicide and subsequent phytotoxicity. This mechanism allows for selective weed control in crops like legumes, which often have lower β-oxidation activity. nih.govnih.gov
Enzymatic Biotransformations and Stereoselective Metabolism
The environmental fate and biological activity of phenoxyalkanoic acid analogues are significantly influenced by enzymatic biotransformations, particularly by soil microorganisms. These processes are often stereoselective, meaning that different enantiomers of a chiral compound are metabolized at different rates.
Enantioselective Microbial Degradation Processes (e.g., by Sphingopyxis sp.)
Many phenoxyalkanoic acid herbicides are chiral and are often applied as racemic mixtures. However, the herbicidal activity typically resides in only one of the enantiomers. Microorganisms in the soil play a crucial role in the degradation of these compounds, and this degradation is frequently enantioselective. nih.govnih.gov
A notable example is the degradation of dichlorprop by the bacterium Sphingopyxis sp. strain DBS4. nih.gov This strain is capable of utilizing both the (R)- and (S)-enantiomers of dichlorprop as its sole source of carbon for growth. However, it exhibits a clear preference for the (S)-enantiomer, catabolizing it at a faster rate than the (R)-enantiomer. nih.gov This enantioselective degradation is a common phenomenon observed for other phenoxyalkanoic acids and with various microbial species. nih.govaloki.hu The ability of Sphingopyxis sp. to degrade a broad spectrum of phenoxyalkanoic acid herbicides highlights its potential for bioremediation of contaminated soils and water. nih.govvliz.be
| Parameter | Observation | Reference |
|---|---|---|
| Microorganism | Sphingopyxis sp. DBS4 | nih.gov |
| Substrate | (RS)-2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop) | nih.gov |
| Preferential Catabolism | (S)-Dichlorprop is catabolized preferentially over (R)-Dichlorprop. | nih.gov |
| Optimal Degradation Conditions | 30 °C, pH 7.0 | nih.gov |
| Broad Substrate Spectrum | Also catabolizes MCPA, 2,4-D, and other phenoxyalkanoic acid herbicides. | nih.gov |
Identification of Key Enzymes and Active Sites in Stereoselective Transformations
The stereoselective metabolism of phenoxyalkanoic acids is driven by specific enzymes within the degrading microorganisms. The initial and often rate-limiting step in the degradation pathway is the cleavage of the ether bond linking the aromatic ring to the alkanoic acid side chain. This reaction is typically catalyzed by dioxygenases. nih.gov
In the case of 2,4-D degradation, a well-studied pathway involves the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA). This enzyme initiates the breakdown by removing the side chain to form 2,4-dichlorophenol. For chiral phenoxypropionic acids, enantiomer-specific dioxygenases are responsible for the observed stereoselectivity. nih.gov The genetic and biochemical characterization of these enzymes reveals that specific amino acid residues within the active site are crucial for substrate binding and enantiomeric recognition. These enzymes often belong to the family of Rieske non-heme iron oxygenases.
Other enzymes, such as cytochrome P450 monooxygenases, are also implicated in the stereoselective biotransformation of various organic compounds. mdpi.comresearchgate.net These enzymes are known for their ability to catalyze a wide range of oxidation reactions, and their active sites can be engineered to favor the transformation of one enantiomer over another. researchgate.net The identification and characterization of these key enzymes are fundamental to understanding the environmental fate of chiral herbicides and for developing biotechnological applications such as bioremediation and the biocatalytic production of single-enantiomer compounds.
| Enzyme Class | Example Enzyme | Function | Significance | Reference |
|---|---|---|---|---|
| Dioxygenases | α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA) | Cleavage of the ether bond in 2,4-D. | Initiates the degradation pathway of phenoxyacetic acids. | |
| Enantiomer-specific Dioxygenases | Not specified | Preferential cleavage of the ether bond of one enantiomer. | Responsible for the enantioselective degradation of chiral phenoxyalkanoic acids. | nih.gov |
| Cytochrome P450s | Cytochrome P450 BM-3 | Catalyzes various stereoselective oxidation reactions. | Potential role in the biotransformation of xenobiotics with high chemo- and regioselectivity. | mdpi.comresearchgate.net |
Metabolic Pathways Leading to Intermediate Formation
The biotransformation of phenoxyalkanoic acid analogues is a multifaceted process primarily aimed at increasing their water solubility to facilitate excretion. This metabolic journey involves a series of enzymatic reactions that lead to the formation of various intermediate compounds. The primary pathways include oxidation of the alkyl side chain, hydroxylation of the aromatic ring, and subsequent conjugation reactions.
Microbial degradation plays a significant role in the transformation of phenoxy acids in the environment, often involving hydroxylation and cleavage of the acid side-chain. In mammals, the metabolism of xenobiotic carboxylic acids is a critical detoxification process. One of the initial and crucial steps in the metabolism of many xenobiotic carboxylic acids is their activation to a coenzyme A (CoA) thioester. This formation of a xenobiotic acyl-CoA thioester is a key step that can precede further metabolic transformations, including conjugation with amino acids.
Phase I metabolism for these compounds often involves cytochrome P450 (CYP) enzymes, which are major catalysts for the oxidation of xenobiotics. These enzymes can introduce a hydroxyl group onto the aromatic ring of the phenoxyalkanoic acid, a process known as aromatic hydroxylation. This reaction increases the polarity of the molecule, creating a site for subsequent Phase II conjugation reactions.
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules. For phenoxyalkanoic acid analogues, a significant pathway is amino acid conjugation. This process typically occurs in the mitochondria of liver and kidney cells and involves the formation of an amide bond between the carboxylic acid group of the xenobiotic and an amino acid, most commonly glycine (B1666218) in humans. The ability of a specific phenoxyalkanoic acid to undergo this conjugation can be influenced by factors such as steric hindrance around the carboxylic acid group. The resulting N-acyl glycine conjugates are generally nontoxic and readily excreted in the urine.
Another important conjugation pathway is glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the xenobiotic. This can occur on a hydroxyl group introduced during Phase I metabolism or directly on the carboxylic acid moiety. Sulfation is another potential conjugation reaction. The interplay of these metabolic pathways determines the pharmacokinetic profile and the array of intermediate metabolites formed from phenoxyalkanoic acid analogues.
Relevance as a Structural Motif for Leukotriene A4 Hydrolase (LTA4H) Inhibitor Research
This compound has been identified as a valuable structural motif in the development of inhibitors for Leukotriene A4 Hydrolase (LTA4H). LTA4H is a key enzyme in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator implicated in a variety of inflammatory diseases. Consequently, inhibiting LTA4H to reduce LTB4 production is a significant therapeutic strategy. The unique structural features of this compound make it an effective starting point for designing potent and selective LTA4H inhibitors.
Scaffold Design in LTA4H Inhibitor Development
The design of effective LTA4H inhibitors often centers on a scaffold that can optimally interact with the enzyme's active site. The this compound structure provides a foundational framework with key pharmacophoric elements for LTA4H inhibition.
LTA4H is a zinc metalloenzyme, and its active site contains a hydrophobic, bent, and narrow pocket. The design of inhibitors often incorporates a moiety that can coordinate with the catalytic zinc ion. The butanoic acid portion of the this compound motif serves this purpose, with the carboxylic acid group positioned to interact with the zinc ion.
The 4-chlorophenoxy group acts as a lipophilic component that can occupy the hydrophobic regions of the LTA4H active site. The chlorine atom can enhance binding affinity through favorable interactions within this pocket. The stereochemistry of the butanoic acid chain is also critical. The (S)-configuration has been shown to be important for orienting the functional groups correctly for optimal binding and inhibition.
This scaffold has been a key component in the development of more complex and potent inhibitors. For instance, the compound DG-051, a potent LTA4H inhibitor, incorporates a butanoic acid moiety and a lipophilic biphenyl (B1667301) ether group, which are features conceptually similar to the this compound scaffold. In DG-051, the butanoic acid interacts with the active site zinc, while the biphenyl ether occupies the hydrophobic cleft. This highlights the utility of the phenoxyalkanoic acid framework in guiding the design of advanced LTA4H inhibitors.
Ligand Efficiency Studies in Structure-Activity Relationship Investigations
Ligand efficiency (LE) is a crucial metric in drug discovery for evaluating the binding affinity of a compound in relation to its size (number of heavy atoms). It is particularly useful in structure-activity relationship (SAR) studies to guide the optimization of a lead scaffold, such as this compound, into a more potent and drug-like molecule. A higher LE value indicates a more efficient binding of the ligand to its target.
In the development of LTA4H inhibitors, maintaining or improving ligand efficiency is a key goal during the optimization process. Starting with a fragment or a core scaffold like this compound, medicinal chemists systematically modify the structure to enhance potency. LE calculations help to ensure that increases in molecular weight through chemical modifications are justified by significant gains in binding affinity.
For example, in the development of the LTA4H inhibitor DG-051, ligand efficiency was tracked throughout the SAR studies. This approach allowed the design team to evolve initial fragment hits into a potent compound by combining structural insights with a focus on maintaining druglike properties and efficient binding.
The following interactive table illustrates hypothetical data from an SAR study on a series of LTA4H inhibitors derived from a phenoxyalkanoic acid scaffold. It demonstrates how modifications can impact inhibitory concentration (IC50) and how ligand efficiency is used to assess the quality of these changes.
| Compound ID | Modification | IC50 (nM) | Heavy Atom Count | Ligand Efficiency (LE) |
| A-1 | Core Scaffold | 500 | 14 | 0.33 |
| A-2 | Addition of a methyl group | 350 | 15 | 0.33 |
| A-3 | Replacement of Cl with Br | 450 | 15 | 0.32 |
| A-4 | Addition of a phenyl ring | 80 | 20 | 0.35 |
| A-5 | Optimization of linker | 25 | 22 | 0.36 |
Note: The data presented in this table is for illustrative purposes to demonstrate the concept of ligand efficiency in SAR studies and does not represent actual experimental values.
As shown in the table, while adding a phenyl ring (A-4) significantly increases the heavy atom count, the substantial improvement in IC50 results in a higher ligand efficiency, indicating an efficient modification. Further optimization (A-5) continues to improve both potency and ligand efficiency, guiding the research towards more promising drug candidates.
Environmental Fate and Biogeochemical Pathways
Adsorption Mechanisms in Environmental Matrices
Adsorption to soil and sediment particles is a primary process influencing the transport and bioavailability of phenoxyalkanoic acids. This process is largely controlled by the compound's chemical structure and the properties of the environmental matrix, such as organic matter content, clay mineralogy, pH, and cation exchange capacity.
Soil organic matter, particularly its humic and fulvic acid fractions, plays a predominant role in the adsorption of phenoxyalkanoic acids. mdpi.comnih.govnih.gov These humic substances provide a variety of functional groups and surfaces that can interact with the herbicide molecule.
The primary mechanisms of interaction include:
Hydrogen Bonding: The neutral, undissociated form of the phenoxyalkanoic acid can form hydrogen bonds with the carboxylic and phenolic functional groups present in humic and fulvic acids. mdpi.comnih.gov
Hydrophobic Interactions: The nonpolar aromatic ring of the herbicide can partition into the hydrophobic regions of the humic substances. mdpi.comnih.gov
π-π Stacking Interactions: The aromatic rings of the herbicide and the humic substances can engage in π-π stacking interactions, further contributing to adsorption. mdpi.comnih.gov
Research indicates that fulvic and humic acids are the main contributors to the sorption of these compounds in soil. mdpi.comnih.gov The transport of phenoxyalkanoic acids adsorbed on water-soluble humic substances is a significant contributor to the contamination of groundwater and surface water. mdpi.com
The pH of the soil solution is a critical factor controlling the adsorption of phenoxyalkanoic acids because it dictates the speciation of both the herbicide and the soil surfaces. mdpi.comresearchgate.netnih.gov As weak acids, phenoxyalkanoic acids exist in either a neutral (protonated) form at low pH or an anionic (deprotonated) form at higher pH values. nih.gov
At low pH: Below the pKa of the acid, the neutral form predominates. This uncharged molecule is more readily adsorbed by soil organic matter through the mechanisms described above (hydrogen bonding, hydrophobic interactions). mdpi.comnih.govnih.gov Consequently, adsorption is negatively correlated with soil pH. mdpi.comresearchgate.net
At higher pH: The anionic form of the herbicide is prevalent. Its adsorption to negatively charged soil colloids (like clay and organic matter) is limited by electrostatic repulsion. However, adsorption can still occur through cation bridging. mdpi.com Polyvalent cations, such as Al³⁺ and Fe³⁺, can form a bridge between the negatively charged soil surface and the anionic herbicide. mdpi.comnih.govnih.gov The number of active sorption sites associated with Al³⁺ species complexed with fulvic acids is pH-dependent, whereas the number of corresponding sites in humic acids is pH-independent. mdpi.comnih.gov For Al³⁺ complexes with fulvic acids, maximum adsorption of the anionic forms occurs around pH 5.0–5.5 and decreases significantly as the pH approaches 7.5. mdpi.com
The equilibrium distribution of a phenoxyalkanoic acid between the solid (soil/sediment) and liquid (water) phases is described by various physico-chemical parameters.
The adsorption process is typically rapid, reaching equilibrium within a few hours. mdpi.com It is also a reversible process, with a significant portion of the adsorbed compound being readily desorbed, particularly in soils with low organic matter content. mdpi.comresearchgate.net
Key parameters include:
Adsorption Distribution Coefficient (Koc): This coefficient, normalized to the organic carbon content of the soil, is a crucial indicator of a compound's tendency to be adsorbed. Higher Koc values indicate stronger adsorption and lower mobility. For phenoxyalkanoic acids, Koc values can vary significantly depending on the specific compound and soil properties. mdpi.com
Thermodynamic Parameters: Studies on related phenoxyalkanoic acids have determined thermodynamic parameters such as the standard enthalpy (ΔH⁰). The negative values obtained indicate that the adsorption process is exothermic. mdpi.comnih.gov The magnitude of ΔH⁰ values, typically in the range of -2.4 to -8.4 kJ/mol, suggests that the adsorption is a physical process (physisorption) rather than a chemical one (chemisorption). mdpi.comnih.gov
Table 1: Adsorption Coefficients (Koc) for Various Phenoxyalkanoic Acids on Humic Substances
| Compound | Adsorbent | pH | Koc (mL/g) | Reference |
|---|---|---|---|---|
| MCPB | Fulvic Acids + Al³⁺ | 5.7 | 7923.1 | mdpi.com |
| 2,4-D | Fulvic Acids + Al³⁺ | 5.7 | 825.1 | mdpi.com |
| MCPP-P | Fulvic Acids + Al³⁺ | 5.7 | 1123.2 | mdpi.com |
| MCPB | Humic Acids + Al³⁺ | 7.1 | 59.4 | mdpi.com |
| 2,4-D | Humic Acids + Al³⁺ | 7.1 | 1168.4 | mdpi.com |
| MCPP-P | Humic Acids + Al³⁺ | 7.1 | 1139.5 | mdpi.com |
Comparative Degradation Studies Across Homologous Series
The rate of biodegradation of phenoxyalkanoic acids is significantly influenced by the structure of the aliphatic side chain. Comparative studies across homologous series—differing in the length of the carboxylic acid side chain—provide valuable insights into the structure-degradability relationship.
Generally, the ease of degradation of chlorophenoxyalkanoic acids decreases as the length of the alkyl side chain increases. This is often attributed to the mechanism of β-oxidation, a common pathway for the breakdown of fatty acids, which is also involved in the degradation of the side chains of these herbicides.
A study on the degradation of alkylimidazolium ionic liquids found that resistance to degradation was weaker with shorter alkyl chains. researchgate.net While a different class of compounds, this principle of chain length affecting degradation is a recurring theme in microbial metabolism. Research on aromatic alkanoic acids has also shown that an increase in alkyl chain branching and length can reduce the rate of biotransformation. nih.gov
For the 4-chlorophenoxyalkanoic acid series, the degradation pathway typically involves the initial cleavage of the ether bond or the degradation of the side chain. The efficiency of the enzymes responsible for these initial steps can be affected by the chain length.
(4-Chlorophenoxy)acetic acid: This compound, with a two-carbon side chain, is generally the most readily degraded member of the homologous series.
2-(4-Chlorophenoxy)propionic acid: The addition of a methyl group on the side chain can in some cases hinder enzymatic attack, but it is also readily degraded by many soil microorganisms.
(S)-3-(4-Chlorophenoxy)butanoic acid: With a four-carbon side chain, this compound is expected to be degraded, though potentially at a slower rate than its shorter-chain homologs. The degradation would likely proceed via β-oxidation of the butanoic acid side chain.
Limited specific data for this compound necessitates extrapolation from studies on structurally similar compounds. However, the general trend observed in the biodegradation of aliphatic chains suggests a hierarchy in degradation rates.
| Compound | Alkyl Chain Length | General Biodegradation Rate (Relative) |
| (4-Chlorophenoxy)acetic acid | C2 | Fastest |
| 2-(4-Chlorophenoxy)propionic acid | C3 | Intermediate |
| This compound | C4 | Slower |
It is important to note that while these general trends are observed, the specific microbial consortia present in a given environment will ultimately determine the actual degradation rates and pathways.
Structure Activity Relationship Sar Studies of Chiral Phenoxybutanoic Acids
Stereochemical Influence on Biological Activity and Specificity
The chirality of phenoxybutanoic acids plays a pivotal role in determining their biological efficacy and specificity. nih.gov Enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic profiles. nih.govchimia.ch This is because biological systems, being inherently chiral due to the stereospecific nature of amino acids and sugars, can differentiate between enantiomers. nih.govnih.gov
For many biologically active compounds, only one enantiomer, the "eutomer," is responsible for the desired effect, while the other, the "distomer," may be less active, inactive, or even contribute to undesirable side effects. chimia.ch In the context of phenoxyalkanoic acids, which include herbicides and pharmaceuticals, the (R)-enantiomer is often the more biologically active form. This stereoselectivity arises from the specific interactions between the chiral center of the molecule and the binding site of its target protein. The precise fit of the eutomer into the binding pocket allows for optimal interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to a biological response. The distomer, with its different spatial arrangement, may not be able to bind as effectively or may bind to a different site altogether, resulting in reduced or altered activity.
The following table illustrates the conceptual difference in biological activity that can be observed between enantiomers of a hypothetical chiral phenoxybutanoic acid, based on general principles of stereoselectivity.
Biological Activity of Chiral Phenoxybutanoic Acid Enantiomers (Illustrative)
| Enantiomer | Relative Binding Affinity to Target Receptor (%) | Observed Biological Effect |
|---|---|---|
| (S)-Enantiomer | 25 | Low to moderate activity |
| (R)-Enantiomer | 100 | High activity |
Stereoselectivity in Enzymatic Recognition and Degradation Processes
Enzymes, being chiral catalysts, often exhibit a high degree of stereoselectivity in their reactions. mdpi.com This principle extends to the metabolic degradation of chiral compounds like phenoxybutanoic acids. Microorganisms in the environment, such as those in soil and water, possess enzymes that can break down these compounds. This biodegradation is frequently an enantioselective process, meaning one enantiomer is degraded at a faster rate than the other. chimia.ch
For instance, studies on the microbial degradation of chiral herbicides have shown that soil microorganisms often preferentially degrade the herbicidally active (R)-enantiomer, leaving the less active (S)-enantiomer to persist in the environment for a longer period. chimia.ch This stereoselective degradation is attributed to the specific fit of the substrate (the phenoxybutanoic acid enantiomer) into the active site of the degrading enzyme.
Lipases are a class of enzymes that have been extensively studied for their ability to resolve racemic mixtures of carboxylic acids through stereoselective esterification or hydrolysis. mdpi.com In a process known as kinetic resolution, the enzyme will preferentially catalyze the reaction of one enantiomer, allowing for the separation of the two. For example, a lipase (B570770) might selectively hydrolyze the ester of the (R)-enantiomer of a phenoxybutanoic acid, leaving the (S)-enantiomer ester unreacted. mdpi.com This high degree of specificity underscores the importance of stereochemistry in enzymatic recognition.
The data below provides a conceptual representation of the differential enzymatic degradation rates for the enantiomers of a chiral phenoxybutanoic acid.
Enzymatic Degradation Rates of Chiral Phenoxybutanoic Acid Enantiomers (Illustrative)
| Enantiomer | Relative Degradation Rate by Soil Microbes (%) | Persistence in Environment |
|---|---|---|
| (S)-Enantiomer | 30 | Higher |
| (R)-Enantiomer | 100 | Lower |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comdrugdesign.org For chiral molecules like phenoxybutanoic acids, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. mdpi.commdpi.com These approaches can provide detailed insights into the stereochemical requirements for biological activity.
In a typical 3D-QSAR study, the molecules are aligned, and their steric and electrostatic fields are calculated. mdpi.com These fields are then correlated with the biological activity data to generate a predictive model. The resulting models can be visualized as contour maps, which highlight regions in space where certain properties (e.g., bulky groups, positive or negative charges) are predicted to increase or decrease activity. mdpi.com
For chiral phenoxybutanoic acids, QSAR models can elucidate why one enantiomer is more active than the other. The models might reveal, for example, that a specific spatial arrangement of the chlorophenoxy group and the carboxylic acid function is necessary for optimal interaction with the target receptor. These models can also predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov While traditional QSAR models often struggle to differentiate between stereoisomers, the incorporation of chirality descriptors can enhance their predictive power. nih.gov
The following table outlines the key parameters and insights that can be derived from a QSAR study of chiral phenoxybutanoic acids.
Key Parameters in QSAR Modeling of Chiral Phenoxybutanoic Acids
| QSAR Parameter | Description | Insight Gained |
|---|---|---|
| Steric Fields (CoMFA) | Describes the spatial bulk of the molecule. | Identifies regions where bulky substituents are favored or disfavored for activity. |
| Electrostatic Fields (CoMFA) | Describes the distribution of partial charges. | Highlights areas where positive or negative charges enhance or diminish activity. |
| Hydrophobic Fields (CoMSIA) | Represents the hydrophobicity of different molecular regions. | Indicates where hydrophobic groups are beneficial for receptor binding. |
| Hydrogen Bond Donor/Acceptor Fields (CoMSIA) | Identifies regions that can participate in hydrogen bonding. | Pinpoints key hydrogen bonding interactions with the target. |
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Enantiomer Separation and Quantification
Chromatography is a cornerstone for the analysis of chiral compounds like 3-(4-chlorophenoxy)butanoic acid. The separation of its enantiomers is critical, as biological systems often exhibit stereospecific interactions.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for resolving and quantifying the enantiomers of 3-(4-chlorophenoxy)butanoic acid. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com
The most common strategy involves direct separation on a CSP. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in separating a range of chiral compounds, including carboxylic acids. bujnochem.comchromatographyonline.combgb-analytik.com The separation mechanism on these phases is complex, involving hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the chiral polymer structure. sigmaaldrich.com
Another class of CSPs used for acidic compounds are the Pirkle-type phases, which are known for their durability due to the covalent bonding of the chiral selector to the silica (B1680970) support. hplc.eu These phases operate on a π-acceptor/π-donor interaction mechanism. The choice of mobile phase is crucial for achieving optimal separation and can range from normal-phase (e.g., hexane/ethanol) to reversed-phase (e.g., water/acetonitrile with pH modifiers). chromatographyonline.comchromatographytoday.com The ability to use different separation modes provides flexibility in method development to optimize selectivity and resolution. chromatographyonline.com
Below is a table summarizing typical stationary and mobile phases employed for the chiral separation of acidic compounds similar to (S)-3-(4-Chlorophenoxy)butanoic acid.
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Typical Mobile Phase System | Separation Principle |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase: Hexane/Isopropanol/Trifluoroacetic acid Reversed Phase: Acetonitrile/Water/Formic acid | Hydrogen bonding, dipole-dipole interactions, steric hindrance, inclusion complexing |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase: Hexane/Ethanol Polar Organic: Acetonitrile/Methanol | Complementary selectivity to cellulose-based phases, relying on grooves and cavities in the polymer structure |
| Pirkle-type (Brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Normal Phase: Hexane/Isopropanol/Acetic acid | π-π interactions, hydrogen bonding, dipole stacking |
| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin | Reversed Phase: Methanol/Water/Triethylamine Acetate buffer | Inclusion complexing, hydrogen bonding, ionic interactions |
This table is interactive and can be sorted by column.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying metabolites of 3-(4-chlorophenoxy)butanoic acid. However, due to the low volatility and polar nature of the carboxylic acid group, direct analysis by GC is problematic. nih.gov Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable compound. jfda-online.comgcms.cz
The most common derivatization approach for carboxylic acids is esterification. Silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) esters, is frequently employed. researchgate.net These derivatives exhibit excellent chromatographic properties and produce characteristic mass spectra. nih.gov
Once derivatized, the sample is injected into the gas chromatograph, where the metabolites are separated based on their boiling points and interactions with the capillary column's stationary phase. The separated compounds then enter the mass spectrometer, which serves as a highly specific detector. The mass spectrometer ionizes the molecules, which then fragment in a reproducible manner. The resulting mass spectrum, a fingerprint of the molecule, allows for the identification of known metabolites by comparison to spectral libraries or the elucidation of unknown metabolite structures based on the fragmentation patterns. nih.gov
Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies
Spectroscopic methods are indispensable for confirming the structure of this compound, determining its stereochemistry, and investigating its interaction mechanisms with other substances.
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for structural elucidation. wikipedia.org However, enantiomers like (S)- and (R)-3-(4-chlorophenoxy)butanoic acid are indistinguishable in a standard NMR spectrum because they have identical magnetic properties in an achiral environment. To assign the stereochemistry, a chiral environment must be created. This is typically achieved in one of two ways:
Chiral Derivatizing Agents (CDAs): The carboxylic acid is reacted with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid or a chiral alcohol) to form two diastereomers. wikipedia.orgresearchgate.net Diastereomers have different physical properties and, therefore, produce distinct signals in the NMR spectrum, allowing for quantification of the enantiomeric excess and, in many cases, assignment of the absolute configuration. nih.gov
Chiral Solvating Agents (CSAs): The chiral analyte is dissolved in a solution containing an enantiomerically pure chiral solvating agent (e.g., a chiral alcohol or amine). researchgate.netrsc.org The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer. semmelweis.hufrontiersin.org This association leads to small but measurable differences in the chemical shifts (Δδ) for the protons of the two enantiomers, enabling their differentiation and quantification. nih.gov
These NMR methods are crucial for confirming the stereochemical purity of this compound. wikipedia.org
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), is a highly sensitive and selective technique for identifying transformation or degradation products of 3-(4-chlorophenoxy)butanoic acid in various matrices. nih.govresearchgate.netresearchgate.net The LC system first separates the parent compound from its transformation products. econference.io The eluent then flows into the mass spectrometer.
In the mass spectrometer, molecules are ionized (e.g., by electrospray ionization - ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ions is measured. This provides the molecular weight of the compounds. For structural confirmation, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific parent ion is selected, fragmented through collision-induced dissociation (CID), and the m/z of the resulting fragment ions is analyzed. nih.gov
The fragmentation pattern provides structural information. For 3-(4-chlorophenoxy)butanoic acid, characteristic fragmentation would involve cleavage of the ether bond, decarboxylation (loss of COOH), and breaking of the butanoic acid side chain. libretexts.orgdocbrown.info By analyzing these fragments, the structures of unknown metabolites and degradation products can be pieced together. canada.ca
| Potential Transformation Product | Expected Fragmentation Pathway | Characteristic Fragment Ions (m/z) |
| 4-Chlorophenol | Loss of the butanoic acid side chain | [M-H]⁻ at 127/129 |
| Hydroxylated parent compound | Neutral loss of H₂O, COOH; cleavage of side chain | Varies based on hydroxylation position |
| Side-chain shortened product | Cleavage at various points of the alkyl chain | Series of ions corresponding to chain fragments |
| Dechlorinated parent compound | Loss of Cl atom from the molecular ion | Isotopic pattern for chlorine disappears |
This table is interactive and can be sorted by column.
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for investigating the mechanisms by which this compound adsorbs onto surfaces such as soil minerals, clays, and metal oxides. arccjournals.combohrium.com By analyzing the vibrational frequencies of the molecule's functional groups, FTIR can reveal the nature of the interactions between the adsorbate and the adsorbent surface. nih.govresearchgate.net
When the carboxylic acid group of the molecule interacts with a surface, the positions of its characteristic infrared absorption bands change. For instance, the strong absorption band of the carbonyl group (C=O) in the free acid (typically around 1700-1730 cm⁻¹) can shift significantly upon adsorption. dtic.mil
A shift to lower wavenumbers (e.g., 1550-1610 cm⁻¹ for the asymmetric stretch and 1380-1420 cm⁻¹ for the symmetric stretch of the carboxylate ion) indicates deprotonation and the formation of a carboxylate salt. analis.com.my
The separation between the asymmetric and symmetric carboxylate stretching frequencies can help distinguish between different coordination modes: monodentate, bidentate chelating, or bidentate bridging complexes with surface metal ions. nih.gov
These spectral changes provide direct evidence of the bonding mechanism at the molecular level, clarifying whether the adsorption is due to weak forces like hydrogen bonding or stronger interactions like inner-sphere complexation. icm.edu.pl
| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Free Acid) | Typical Wavenumber (cm⁻¹) (Adsorbed Species) | Interpretation of Change |
| O-H stretch (of COOH) | 2500-3300 (broad) | Diminished or absent | Deprotonation upon binding to the surface |
| C=O stretch (of COOH) | 1700-1730 | Absent | Conversion of carboxylic acid to carboxylate |
| COO⁻ asymmetric stretch | N/A | 1550-1610 | Formation of a carboxylate-surface bond |
| COO⁻ symmetric stretch | N/A | 1380-1420 | Formation of a carboxylate-surface bond |
| C-O-C stretch (ether) | ~1230-1250 | Minor shifts | Indicates the ether linkage is less involved in direct surface binding |
| C=C stretch (aromatic) | ~1490 | Minor shifts | Confirms the presence of the aromatic ring |
This table is interactive and can be sorted by column.
Future Research Directions and Potential Academic Applications
Exploration of Novel Enantioselective Synthetic Routes
The production of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and agrochemical research. For (S)-3-(4-Chlorophenoxy)butanoic acid, the development of efficient, scalable, and sustainable enantioselective synthetic methods is a primary research goal. Current strategies for similar chiral acids often rely on classical resolution or the use of chiral auxiliaries, which can be inefficient. Future research should focus on more advanced and direct approaches.
Key research frontiers include:
Asymmetric Catalysis: The development of novel chiral catalysts (both metal-based and organocatalysts) that can facilitate the asymmetric synthesis of the 3-aryloxybutanoic acid scaffold is a promising direction. This could involve asymmetric hydrogenation of a corresponding unsaturated precursor or the enantioselective opening of a prochiral epoxide or anhydride.
Biocatalysis: Utilizing enzymes, such as lipases or esterases, for the kinetic resolution of a racemic mixture of 3-(4-Chlorophenoxy)butanoic acid or its ester derivatives offers a green and highly selective alternative. Research into identifying or engineering enzymes with high activity and enantioselectivity for this specific substrate would be highly valuable.
Chiral Pool Synthesis: Investigating synthetic pathways that start from readily available and inexpensive chiral starting materials, such as (S)-3-hydroxybutanoic acid or its derivatives, could provide a more economical route to the target molecule.
| Synthetic Strategy | Potential Advantages | Key Research Challenges | Illustrative Catalyst/Reagent Type |
|---|---|---|---|
| Asymmetric Hydrogenation | High atom economy; potentially high enantioselectivity. | Catalyst design and cost; substrate synthesis. | Chiral Rhodium or Ruthenium complexes (e.g., BINAP-Ru) |
| Enzymatic Kinetic Resolution | High enantioselectivity; mild reaction conditions; environmentally benign. | Enzyme screening and optimization; separation of product from unreacted enantiomer. | Lipases (e.g., Candida antarctica Lipase (B570770) B) |
| Organocatalytic Etherification | Metal-free; often milder conditions. | Development of specific catalysts with high turnover and selectivity. | Chiral phosphoric acids or squaramides |
Deeper Elucidation of Stereospecific Biological Interactions
Many biologically active compounds, including pesticides and pharmaceuticals, exhibit enantioselectivity, where one enantiomer has a significantly different, often more potent or less toxic, effect than the other. This is particularly true for phenoxyalkanoic acids used as herbicides, where the biological activity is often confined to one specific stereoisomer. juniperpublishers.com For instance, the (R)-enantiomers of herbicides like mecoprop (B166265) and dichlorprop (B359615) show greater herbicidal activity than their (S)-counterparts. juniperpublishers.com
Therefore, a critical area of future research is to determine the specific biological interactions of this compound. This involves:
Target Identification: Identifying the specific enzymes, receptors, or other biomolecules with which this compound interacts. Techniques such as affinity chromatography, proteomics, and molecular docking simulations can be employed.
Enantiomer Comparison: A direct comparison of the biological effects of the (S)- and (R)-enantiomers is essential. This would clarify whether the observed activity is stereospecific and could reveal distinct mechanisms of action for each enantiomer.
Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the chemical structure (e.g., changing the position of the chlorine atom or altering the butanoic acid chain) affect its interaction with biological targets. The biological activity and toxicity of chlorophenoxyacetic acid derivatives are known to change based on the number and placement of chlorine atoms on the aromatic ring. mdpi.com
Investigation of Environmental Remediation Strategies Based on Degradation Pathways
The widespread use of related chlorophenoxy compounds as herbicides raises questions about their environmental persistence and fate. mdpi.comnih.gov Understanding the degradation pathways of this compound is crucial for developing effective environmental remediation strategies.
Future research should be directed towards:
Biodegradation Studies: Identifying and isolating microorganisms from soil or water that are capable of degrading this compound. nih.gov Studies on related herbicides have shown that bacteria like Stenotrophomonas maltophilia can utilize phenoxyalkanoic acids as a sole carbon and energy source. nih.gov Investigating whether similar microbes can metabolize this compound is a logical next step.
Metabolic Pathway Elucidation: Determining the specific enzymatic reactions and metabolic intermediates involved in the breakdown of the molecule. This would likely involve initial steps such as cleavage of the ether bond, followed by hydroxylation and cleavage of the aromatic ring, common pathways in the degradation of chlorinated aromatic compounds. researchgate.net
Advanced Oxidation Processes (AOPs): Exploring the efficacy of chemical degradation methods, such as Fenton oxidation, ozonation, or photocatalysis, for the complete mineralization of the compound in contaminated water sources. nih.gov Combined chemical and biological treatments could offer a robust approach to remediation. nih.gov
| Remediation Approach | Principle | Research Focus | Potential Outcome |
|---|---|---|---|
| Bioremediation | Use of microorganisms to break down pollutants. | Isolation of degrading microbial consortia; genetic analysis of catabolic pathways. | Development of bio-augmentation or bio-stimulation strategies for contaminated sites. |
| Advanced Oxidation | Generation of highly reactive species (e.g., hydroxyl radicals) to oxidize pollutants. | Optimization of reaction parameters (pH, catalyst dose); identification of oxidation byproducts. | Water treatment technologies for rapid and complete pollutant removal. |
| Anaerobic Degradation | Degradation in the absence of oxygen. | Investigating reductive dechlorination as an initial breakdown step. researchgate.net | Remediation strategies for anoxic environments like sediments or certain groundwater zones. |
Computational Chemistry and Molecular Modeling in Predicting Behavior and Interactions
Computational tools offer a powerful, predictive approach to understanding the properties and behavior of chemical compounds before engaging in extensive experimental work. researchgate.net Applying molecular modeling and computational chemistry to this compound can guide and accelerate research in the areas mentioned above.
Key computational applications for future study include:
Physicochemical Property Prediction: Using Quantitative Structure-Property Relationship (QSPR) models to predict key properties like solubility, pKa, and partition coefficients, which are vital for understanding its environmental transport and bioavailability. researchgate.netmdpi.com
Molecular Docking: Simulating the interaction of the (S)- and (R)-enantiomers with potential biological targets (e.g., enzyme active sites) to predict binding affinities and modes of action. nih.gov This can help prioritize experimental studies and explain observed stereospecific effects.
Degradation Pathway Simulation: Using computational models to predict the most likely sites of metabolic attack by enzymes, helping to hypothesize potential degradation pathways and metabolites.
Spectroscopic Simulation: Calculating theoretical spectra (NMR, IR, UV-Vis) to aid in the structural confirmation of synthetic products and degradation intermediates. nih.gov
By integrating these computational approaches with experimental validation, a more complete and nuanced understanding of this compound can be achieved efficiently.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (S)-3-(4-Chlorophenoxy)butanoic acid in a laboratory setting?
- Methodological Answer : Enantioselective synthesis can be achieved via catalytic hydrogenation using chiral ligands such as (R)-BINAP with rhodium catalysts. Starting from a β-keto ester intermediate (e.g., ethyl 3-(4-chlorophenoxy)but-2-enoate), the reaction proceeds under hydrogenation conditions to yield the (S)-enantiomer. Subsequent hydrolysis with aqueous NaOH converts the ester to the carboxylic acid. Adjustments to aryl boronic acid derivatives (e.g., 4-chlorophenyl) can optimize the pathway .
Q. How can the enantiomeric purity of this compound be determined analytically?
- Methodological Answer : Chiral HPLC using a column like Newcrom R1 is effective. A mobile phase of acetonitrile/water (70:30 v/v) with 0.1% phosphoric acid resolves enantiomers. For mass spectrometry compatibility, replace phosphoric acid with 0.1% formic acid. Retention times should be validated against racemic standards .
Q. What are the key safety considerations when handling this compound?
- Methodological Answer : While specific toxicity data is limited, analogous chlorophenoxy compounds require PPE (gloves, goggles, lab coat), proper ventilation, and avoidance of dust formation. Store at 2–8°C in airtight containers. In case of skin contact, wash thoroughly with soap and water .
Q. What purification techniques are effective for isolating this compound post-synthesis?
- Methodological Answer : Recrystallization from ethanol/water mixtures (1:3 ratio) removes impurities. Alternatively, silica gel column chromatography with ethyl acetate/hexane gradients (10–40% ethyl acetate) achieves high purity. Monitor via TLC (Rf ~0.3 in 30% ethyl acetate/hexane) and confirm purity by HPLC .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic reactions?
- Methodological Answer : Tools like PISTACHIO and REAXYS () model reaction pathways by analyzing electronic effects of the 4-chlorophenoxy group. Density Functional Theory (DFT) calculations assess transition states and steric interactions at the chiral center. Parameters such as HOMO-LUMO gaps and Fukui indices guide catalyst design (e.g., Rh or Pd complexes) .
Q. What strategies resolve contradictions in reported synthetic yields of this compound?
- Methodological Answer : Reproduce protocols under controlled conditions (inert atmosphere, anhydrous solvents). Analyze byproducts via LC-MS and NMR (e.g., ¹H/¹³C) to identify impurities. Cross-reference patents (e.g., US20070072873) for overlooked steps, such as intermediate stabilization or catalyst activation .
Q. How does stereochemistry at C3 influence the biological activity of this compound?
- Methodological Answer : Enantiomers may exhibit differential binding to enzymes or receptors. Conduct in vitro assays (e.g., enzyme inhibition) comparing (S) and (R) forms. Molecular docking (AutoDock Vina) predicts interactions with target proteins, highlighting steric clashes or hydrogen-bonding differences due to chirality .
Q. What metabolic pathways are hypothesized for this compound in biological systems?
- Methodological Answer : Use BKMS_METABOLIC () to predict Phase I/II metabolism. Likely pathways include β-oxidation of the butanoic acid chain or hydroxylation of the chlorophenoxy ring. Validate via in vitro hepatocyte assays with LC-MS/MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
